[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone
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Overview
Description
[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone is a complex organic compound that features a piperidine ring substituted with hydroxy and hydroxymethyl groups, and a methanone group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of Hydroxy and Hydroxymethyl Groups: The hydroxy and hydroxymethyl groups can be introduced via selective hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Attachment of the Biphenyl Methanone Group: The final step involves the coupling of the piperidine derivative with a biphenyl methanone precursor using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy and hydroxymethyl groups can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The methanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds under acidic conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts for Coupling Reactions: Palladium catalysts, such as palladium on carbon (Pd/C)
Major Products Formed
Oxidation Products: Carbonyl derivatives
Reduction Products: Alcohol derivatives
Substitution Products: Halogenated or nitro-substituted aromatic compounds
Scientific Research Applications
[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and hydroxymethyl groups may form hydrogen bonds with active sites, while the biphenyl methanone structure can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone can be compared with other piperidine derivatives and biphenyl compounds:
Piperidine Derivatives: Compounds like piperidine, 4-hydroxypiperidine, and 4-hydroxymethylpiperidine share the piperidine ring structure but differ in the substitution pattern and functional groups.
Biphenyl Compounds: Compounds such as biphenyl, 2-methylbiphenyl, and biphenylmethanone share the biphenyl structure but differ in the position and nature of substituents.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14-5-2-3-8-18(14)15-6-4-7-16(11-15)20(24)21-10-9-17(13-22)19(23)12-21/h2-8,11,17,19,22-23H,9-10,12-13H2,1H3/t17-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGJDELWGFIGRZ-MJGOQNOKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)C(=O)N3CCC(C(C3)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)C(=O)N3CC[C@@H]([C@H](C3)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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